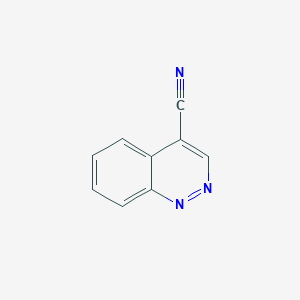

cinnoline-4-carbonitrile

Description

Significance of the Cinnoline (B1195905) Core in Organic and Medicinal Chemistry

The cinnoline nucleus, also known as 1,2-benzodiazine, is a vital bicyclic heterocyclic system. mdpi.com It is structurally isomeric with other significant heterocycles like quinoxaline, phthalazine, and quinazoline, and is considered an isosteric relative of quinoline (B57606) and isoquinoline (B145761). mdpi.comresearchgate.net This structural relationship has often led to the design of cinnoline derivatives as analogues to previously identified bioactive quinoline or isoquinoline compounds. mdpi.com

The significance of the cinnoline core is primarily rooted in the diverse pharmacological activities exhibited by its derivatives. researchgate.netresearchgate.net Molecules incorporating this scaffold have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antifungal, anti-inflammatory, analgesic, antimalarial, and anxiolytic properties. mdpi.comresearchgate.netrsc.org The versatility of the cinnoline ring system allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties. mdpi.com This has made the cinnoline framework an attractive building block for the development of novel therapeutic agents and other functional materials. mdpi.comresearchgate.net

Overview of Cinnoline-4-carbonitrile as a Key Structural Motif

This compound is an organic compound characterized by a cinnoline ring with a nitrile (cyano) group substituted at the 4-position. cymitquimica.com The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the heterocyclic system, enhancing its reactivity and making it a valuable and versatile intermediate in organic synthesis. cymitquimica.com

This compound serves as a crucial precursor for the synthesis of a variety of other cinnoline derivatives. thieme-connect.de The nitrile group can undergo a range of chemical transformations; for instance, it can be hydrolyzed to form cinnoline-4-carboxylic acid or cinnoline-4-carboxamide (B6254471). thieme-connect.de It can also participate in reactions with Grignard reagents and other nucleophiles, leading to the formation of more complex molecular architectures. jst.go.jpmdpi.com Its utility as a building block is central to its importance in the field.

Below are the key identification and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 16470-90-9 | cymitquimica.comnih.gov |

| Molecular Formula | C₉H₅N₃ | cymitquimica.comnih.gov |

| Molecular Weight | 155.16 g/mol | nih.gov |

| Appearance | Yellow crystalline solid / White powder | prepchem.comlookchem.com |

| Melting Point | 140 °C / 146.5 °C | prepchem.comchemicalbook.com |

| Boiling Point (Predicted) | 356.6±34.0 °C | chemicalbook.com |

Note: Reported physical properties such as appearance and melting point can vary between sources.

Research Landscape and Emerging Trends in this compound Studies

Current research involving this compound is multifaceted, exploring new synthetic methodologies and applications. One notable trend is the development of more efficient and environmentally benign synthesis protocols. For example, microwave-assisted organic synthesis has been employed to produce cinnoline derivatives, a method that often reduces reaction times and improves yields. rsc.orgresearchgate.net

The reactivity of this compound continues to be a subject of investigation. Studies have detailed its reactions with various reagents to create libraries of new compounds. For example, its reaction with hydrazine (B178648) and its derivatives has been used to prepare pyrazolo[4,3-c]cinnoline systems. rsc.org Similarly, its utility in multicomponent reactions is being explored to build molecular complexity in a single step. researchgate.net

A significant emerging application is in the field of materials science and chemical biology. Researchers have utilized the cinnoline framework, including derivatives sourced from this compound, to develop novel fluorogenic and fluorochromic probes. mdpi.com For instance, the reduction of an azide (B81097) derivative to a cinnoline-4-amine (a compound accessible from the carbonitrile) results in a significant change in fluorescent properties, making it a promising candidate for sensing applications in biological systems. mdpi.com The synthesis of various substituted cinnoline-4-carbonitriles, such as 3-phenylthis compound, further expands the available chemical space for developing new functional molecules. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

cinnoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKALQBBFRXNOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343927 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16470-90-9 | |

| Record name | 4-Cinnolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cinnoline 4 Carbonitrile and Its Derivatives

Classical Synthetic Approaches

Traditional methods for the synthesis of the cinnoline (B1195905) ring system have been established for over a century and rely on fundamental organic reactions. These approaches often involve multi-step procedures and are foundational to the field.

Cyclocondensation Reactions of Precursors

Cyclocondensation reactions involve the formation of the heterocyclic ring through the intramolecular condensation of a suitably functionalized acyclic or carbocyclic precursor. A notable example is the synthesis of highly substituted 3-amino-6-hydroxycinnoline-4-carbonitriles from the reaction of tetrahalo-1,4-benzoquinones with malononitrile (B47326) and hydrazine (B178648). researchgate.netresearchgate.netresearchgate.net This reaction proceeds through a series of nucleophilic substitution, addition, and cyclization steps to afford the densely functionalized cinnoline core.

Another important cyclocondensation pathway involves the reaction of arylhydrazonomalononitriles, which can be cyclized to form 4-aminocinnoline-3-carbonitriles. The specific reaction conditions, such as the choice of solvent and base, can influence the outcome and yield of the desired cinnoline product.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Yield (%) | Reference |

| Tetrahalo-1,4-benzoquinones | Malononitrile | Hydrazine | 3-Amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles | - | researchgate.netresearchgate.net |

| Arylhydrazonomalononitrile | - | - | 4-Aminocinnoline-3-carbonitrile | - | orientjchem.org |

Table 1: Examples of Cyclocondensation Reactions for Cinnoline-4-carbonitrile Synthesis

Diazotization-Induced Cyclization Pathways

The diazotization of specific ortho-substituted anilines followed by intramolecular cyclization represents one of the oldest and most well-known methods for cinnoline synthesis.

The Widman-Stoermer synthesis involves the diazotization of o-aminoarylethylenes. drugfuture.com The resulting diazonium salt readily undergoes intramolecular cyclization to yield a cinnoline. While a versatile method for 3- and 4-substituted cinnolines, its application to directly yield this compound requires a precursor with a cyano-substituted ethylene (B1197577) moiety. thieme-connect.demdpi.com

The Richter cinnoline synthesis is another classical method that utilizes the cyclization of a diazonium salt derived from an o-aminophenylpropiolic acid. innovativejournal.in This method typically yields 4-hydroxycinnolines, which would require subsequent steps to introduce the 4-carbonitrile group.

Reductive Cyclization of Hydrazones

The reductive cyclization of appropriately substituted o-nitrophenyl hydrazones provides a reliable route to the cinnoline ring system. researchgate.netresearchgate.net This method involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization with a suitable carbonyl or activated double bond within the hydrazone moiety. For the synthesis of cinnoline-4-carbonitriles, the hydrazone precursor must contain a cyano group at the appropriate position.

For instance, the reduction of hydrazones derived from the condensation of 2-nitrophenylhydrazine (B1229437) with active methylene (B1212753) compounds containing a nitrile group can lead to the formation of the this compound skeleton. researchgate.net Various reducing agents can be employed, with the choice influencing the reaction conditions and yields.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. These "green" approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. shd-pub.org.rsscielo.org.zamdpi.com In the context of this compound synthesis, microwave-assisted reactions have been successfully employed to accelerate classical transformations.

A notable example is the synthesis of 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound. This reaction is achieved through the microwave-assisted reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of a base. The reaction proceeds efficiently at 100 °C in just 20 minutes. rsc.org

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Time | Temperature (°C) | Yield (%) | Reference |

| Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | 1-Nitro-2-phenylethylene | Dioxane/Piperidine (B6355638) | 20 min | 100 | - | rsc.org |

| Cyano-pyridazinone-carboxylates | Aromatic aldehydes & Nitromethane | Dioxane/Piperidine | 7-20 min | 100 | 88-94 | researchgate.net |

Table 2: Examples of Microwave-Assisted Synthesis of this compound Derivatives

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. d-nb.info

A prominent one-pot protocol for the synthesis of a densely functionalized cinnoline involves the condensation of excess malononitrile with chloranil (B122849) in ethanol (B145695) at reflux, which, upon addition of hydrazine, leads to 3-amino-5,7,8-trichloro-6-hydroxythis compound. researchgate.netdrugfuture.com This method is atom-efficient and provides access to highly substituted cinnolines in a straightforward manner. thieme-connect.de

Another example is the three-component reaction of malononitrile with arylglyoxals in the presence of hydrazine hydrate (B1144303), which affords 3-amino-5-arylpyridazine-4-carbonitriles, key precursors that can potentially be converted to cinnolines. scielo.org.za

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product | Yield (%) | Reference |

| Chloranil | Malononitrile | Hydrazine | Ethanol | Reflux | 3-Amino-5,7,8-trichloro-6-hydroxythis compound | - | researchgate.net |

| Catechol derivatives/Hydroquinone | Sodium azide (B81097) | Potassium ferricyanide | Acetate buffer (pH 5.0) | Room Temperature | Diamino benzoquinones (precursors) | High | orientjchem.org |

Table 3: Examples of One-Pot Synthetic Protocols for this compound Precursors and Derivatives

Solvent-Free and Aqueous Medium Reactions

In the pursuit of greener and more efficient chemical processes, solvent-free and aqueous medium reactions have gained significant attention. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the synthesis of related nitrogen-containing heterocycles often employs these conditions. For instance, the synthesis of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a structurally similar compound, has been achieved through a one-pot three-component reaction of malononitrile with an arylglyoxal in the presence of hydrazine hydrate at room temperature in a mixture of water and ethanol. researchgate.netresearchgate.net This suggests the feasibility of adapting such eco-friendly conditions for the synthesis of this compound derivatives. Research has also explored the synthesis of 3-amino-5,7,8-trichloro-6-hydroxythis compound, which was successfully achieved in a one-pot reaction under base-mediated conditions in a polar medium like ethanol. ljmu.ac.ukljmu.ac.uk The reaction conditions for the synthesis of a related cinnoline derivative were optimized by testing various solvents, including water and ethanol, at different temperatures, highlighting the importance of the reaction medium. ljmu.ac.uk

Utilization of Natural Biomaterials as Microreactors

A novel and environmentally benign approach to chemical synthesis involves the use of natural biomaterials as microreactors. One such study demonstrates the use of Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules for the microwave-assisted synthesis of a cinnoline derivative. rsc.org In this innovative method, the reactants are loaded into the biocompatible LCS microcapsules, which then act as individual reaction vessels. rsc.org The microwave-assisted reaction of ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of piperidine as a base successfully yielded 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound inside the microcapsules. rsc.org This technique not only offers a green and efficient protocol but also opens up possibilities for applications in materials and pharmaceutical sciences. rsc.orgresearchgate.net The structural integrity of the synthesized cinnoline compound recovered from the microcapsules was confirmed, demonstrating the viability of this approach. rsc.orgresearchgate.net

Multi-component Reactions Leading to this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. scispace.com This approach is particularly valuable for generating libraries of structurally diverse compounds for biological screening.

Condensation of Malononitrile with Chloranil

A key multi-component reaction for the synthesis of substituted cinnoline-4-carbonitriles involves the condensation of malononitrile with chloranil. ljmu.ac.ukljmu.ac.uk In a one-pot protocol, the reaction of excess malononitrile with chloranil in ethanol at reflux, mediated by a base, leads to the formation of 3-amino-5,7,8-trichloro-6-hydroxythis compound. ljmu.ac.ukljmu.ac.ukresearchgate.net This reaction proceeds through the formation of a quinone methide intermediate, 2-(2,4,5-trichloro-3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)malononitrile. ljmu.ac.ukljmu.ac.ukmolaid.com This method is noted for its atom economy and simplicity, providing a direct route to highly functionalized cinnolines. ljmu.ac.ukljmu.ac.uk

Reactions Involving Arylglyoxals

Arylglyoxals are versatile building blocks in the synthesis of various heterocyclic compounds, including derivatives of this compound. researchgate.netscielo.org.za A one-pot, three-component reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine hydrate has been shown to produce substituted 7,8-dihydrocinnolin-5(6H)-ones in moderate to good yields. researchgate.net Furthermore, new 3-amino-5-arylpyridazine-4-carbonitriles, which are structurally related to cinnolines, have been synthesized through a one-pot, three-component reaction of malononitrile with arylglyoxals and hydrazine hydrate in a water and ethanol mixture at room temperature. researchgate.net The use of arylglyoxals offers a convenient pathway to introduce aryl substituents at the 5-position of the resulting heterocyclic system.

Cyclization and Rearrangement Processes

Cyclization and rearrangement reactions are fundamental transformations in the synthesis of the cinnoline ring system. One approach involves an intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine, which proceeds through a 2-nitrosobenzaldehyde intermediate. nih.gov Another method describes the synthesis of cinnoline derivatives from 3-substituted isoindolin-1-ones via an intramolecular cyclization. acs.org This process involves a nucleophilic addition followed by cyclization and rearrangement. acs.org Electrochemical methods have also been developed for the synthesis of cinnoline derivatives through a migratory cyclization of ortho-alkynyl acetophenones and sulfonyl hydrazides. rsc.org Furthermore, gold-catalyzed cycloisomerization of 1,6-diyne esters can lead to the formation of hydronaphthalene and -cinnoline derivatives. acs.org

Synthesis of Substituted Cinnoline-4-carbonitriles

The synthesis of substituted cinnoline-4-carbonitriles allows for the fine-tuning of the molecule's properties for various applications. A general route to 4-substituted cinnoline-3-carbonitriles starts from 3-bromo-4(1H)-cinnolinone. Reaction with copper(I) cyanide yields 1,4-dihydro-4-oxocinnoline-3-carbonitrile, which can then be converted to 4-chlorocinnoline-3-carbonitrile (B3351515) by treatment with phosphoryl chloride. rsc.org This chloro-substituted intermediate is a versatile precursor for further derivatization. For example, it can undergo condensation reactions with various nucleophiles. Reaction with thiourea (B124793) yields 1,4-dihydro-4-thioxocinnoline-3-carbonitrile, while reaction with carbanions like that from malononitrile leads to 3-cyanocinnolin-4-ylmalononitrile. rsc.org Condensation with hydrazine and substituted hydrazines provides access to 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. rsc.org

Another strategy for synthesizing substituted cinnolines involves the reaction of (4-aminocinnolin-3-yl)-phenyl-methanone with various active methylene compounds. For instance, condensation with malononitrile or ethyl cyanoacetate (B8463686) leads to the formation of pyrido[3,2-c]cinnoline derivatives. researchgate.net Similarly, 4-amino-3-cinnolinecarbonitrile can be treated with reagents like formamide, formic acid, or thiourea to yield pyrimidino[5,4-c]cinnoline derivatives. researchgate.net

Table of Synthesized this compound Derivatives and Related Compounds

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| 3-Amino-5,7,8-trihalo-6-hydroxycinnoline-4-carbonitriles | Tetrahalo-1,4-benzoquinones, malononitrile, hydrazine | Two-step synthesis | researchgate.net |

| 3-Amino-5-chloro-6-hydroxy-benzo[h]this compound | Dichloro-1,4-naphthoquinones, malononitrile, hydrazine | Two-step synthesis | researchgate.net |

| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Malononitrile, 4-chlorophenylglyoxal, hydrazine hydrate | One-pot three-component reaction | researchgate.netresearchgate.net |

| 3-Amino-5,7,8-trichloro-6-hydroxythis compound | Chloranil, malononitrile, hydrazine | One-pot condensation | ljmu.ac.ukljmu.ac.uk |

| 8-Hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound | Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, 1-nitro-2-phenylethylene | Microwave-assisted multi-component reaction | rsc.org |

| 1,4-Dihydro-4-oxocinnoline-3-carbonitrile | 3-Bromo-4(1H)-cinnolinone, copper(I) cyanide | Nucleophilic substitution | rsc.org |

| 4-Chlorocinnoline-3-carbonitrile | 1,4-Dihydro-4-oxocinnoline-3-carbonitrile, phosphoryl chloride | Chlorination | rsc.org |

| 1,4-Dihydro-4-thioxocinnoline-3-carbonitrile | 4-Chlorocinnoline-3-carbonitrile, thiourea | Condensation | rsc.org |

| 3-Cyanocinnolin-4-ylmalononitrile | 4-Chlorocinnoline-3-carbonitrile, malononitrile | Condensation | rsc.org |

| 2,3-Dihydro-3-imino-1H-pyrazolo[4,3-c]cinnoline | 4-Chlorocinnoline-3-carbonitrile, hydrazine | Condensation | rsc.org |

| Pyrido[3,2-c]cinnoline derivatives | (4-Amino-cinnolin-3-yl)-phenyl-methanone, active methylene compounds | Condensation | researchgate.net |

| Pyrimidino[5,4-c]cinnoline derivatives | 4-Amino-3-cinnolinecarbonitrile, formamide/formic acid/thiourea | Cyclocondensation | researchgate.net |

From Tetrahalo-1,4-benzoquinones and Dichloro-1,4-naphthoquinones

The synthesis of substituted cinnoline-4-carbonitriles can be effectively achieved starting from halogenated quinones. Research has demonstrated efficient, facile, and high-yield pathways using tetrahalo-1,4-benzoquinones and 2,3-dichloro-1,4-naphthoquinone as primary substrates. researchgate.netresearchgate.net

A prominent two-step method involves the initial reaction of a tetrahalo-1,4-benzoquinone, such as chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) or bromanil (B121756) (2,3,5,6-tetrabromo-1,4-benzoquinone), with malononitrile and hydrazine. researchgate.netresearchgate.net This reaction sequence leads to the formation of densely functionalized 3-amino-6-hydroxy-trihalocinnoline-4-carbonitriles. researchgate.net For instance, the reaction starting with chloranil yields 3-amino-5,7,8-trichloro-6-hydroxythis compound, obtained as a brown solid with a melting point above 360°C and a yield of 88%. researchgate.net

A similar strategy is applicable to 2,3-dichloro-1,4-naphthoquinone, which, upon reaction with malononitrile and hydrazine, yields 3-amino-5-chloro-6-hydroxy-benzo[h]this compound. researchgate.netresearchgate.net

Furthermore, a one-pot synthetic protocol has been developed for 3-amino-5,7,8-trichloro-6-hydroxythis compound. ljmu.ac.ukljmu.ac.uk This method involves the condensation of chloranil with an excess of malononitrile in refluxing ethanol, which forms a quinone methide intermediate, 2-(2,4,5-trichloro-3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)malononitrile. ljmu.ac.ukljmu.ac.uk Subsequent treatment with hydrazine hydrate completes the cyclization to the cinnoline ring system. ljmu.ac.uk This one-pot procedure is noted for its simplicity and efficiency, providing the target compound in a 44% yield over two steps. ljmu.ac.uk

Table 1: Synthesis of this compound Derivatives from Halogenated Quinones

| Starting Material | Reagents | Product | Yield (%) |

| Chloranil | 1. Malononitrile, 2. Hydrazine | 3-Amino-5,7,8-trichloro-6-hydroxythis compound | 88 researchgate.net |

| Chloranil | 1. Malononitrile, Et3N, EtOH; 2. H2NNH2 | 3-Amino-5,7,8-trichloro-6-hydroxythis compound | 44 ljmu.ac.uk |

| 2,3-Dichloro-1,4-naphthoquinone | 1. Malononitrile, 2. Hydrazine | 3-Amino-5-chloro-6-hydroxy-benzo[h]this compound | N/A |

Incorporating Diverse Aromatic and Heterocyclic Moieties

The this compound scaffold can be functionalized with a variety of aromatic and heterocyclic groups, leading to a diverse range of derivatives. These substitutions are typically introduced either during the primary ring synthesis or by modification of a pre-formed cinnoline ring.

One synthetic route involves the azo coupling of 2-(3-hydroxy-5,5-dimethylcyclohexylidene)malononitrile with various aryldiazonium salts. scispace.com This reaction produces 3-amino-2-aryl-6,6-dimethyl-8-oxo-2,6,7,8-tetrahydrocinnoline-4-carbonitriles, effectively incorporating an aryl group at the N-2 position of the cinnoline ring system. scispace.com

Another strategy involves the condensation of pre-synthesized substituted 4-amino-cinnoline-3-carboxamides with various reagents to introduce heterocyclic moieties. Although starting from a carboxamide instead of a carbonitrile, these syntheses often utilize the corresponding carbonitrile as a precursor. For example, substituted 4-amino-cinnoline-3-carboxamides can be reacted with reagents to append furan (B31954) or thiophene (B33073) rings. thepharmajournal.comiosrjournals.org Specifically, the synthesis of 7,8-dichloro-4-(-2-amino-thiophene) cinnoline-3-carboxamide has been reported, demonstrating the fusion of a thiophene moiety to the cinnoline core. thepharmajournal.com The synthesis starts from a substituted phenyl hydrazono cyano acetamide, which cyclizes to form the 4-amino cinnoline-3-carboxamide, followed by condensation to attach the heterocycle. globalresearchonline.net

A more direct approach to aryl-substituted cinnolines involves the Suzuki coupling reaction. mdpi.com For instance, 4-bromo-6-arylcinnolines can be synthesized via a Richter-type cyclization of 2-ethynyl-4-aryltriazenes. mdpi.com The aryl group is introduced beforehand by a Suzuki coupling reaction on a bromo-substituted triazene (B1217601) precursor. mdpi.com While this example does not directly yield a 4-carbonitrile, the methodology is significant for creating C-6 aryl-substituted cinnolines, which could be further functionalized. For example, 4'-(3-ethyl-3-phenyltriaz-1-en-1-yl)-3'-(hept-1-yn-1-yl)-[1,1'-biphenyl]-4-carbonitrile has been synthesized as an intermediate in this process. mdpi.com The subsequent cyclization and functional group manipulation can lead to cinnolines bearing both an aryl group and other substituents. For example, a bromine atom at the 4-position can be substituted with an azide group, which can then be converted into a triazole ring (a heterocycle) via cycloaddition reactions. mdpi.com

Table 2: Examples of this compound Derivatives with Aromatic and Heterocyclic Moieties

| Cinnoline Derivative | Synthetic Approach | Incorporated Moiety | Reference |

| 3-Amino-2-aryl-6,6-dimethyl-8-oxo-2,6,7,8-tetrahydrocinnoline-4-carbonitriles | Azo coupling with aryldiazonium salts | Aryl | scispace.com |

| 7,8-Dichloro-4-(-2-amino-thiophene) cinnoline-3-carboxamide | Condensation from 4-amino cinnoline-3-carboxamide | Thiophene | thepharmajournal.com |

| 4'-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-3'-(hept-1-yn-1-yl)-[1,1'-biphenyl]-4-carbonitrile | Suzuki Coupling | Aryl (cyanophenyl) | mdpi.com |

| 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines | Cycloaddition from 4-azido-6-arylcinnoline precursor | Triazole | mdpi.com |

Chemical Reactivity and Derivatization Strategies of Cinnoline 4 Carbonitrile

Transformations of the Nitrile Group

The nitrile group at the 4-position of the cinnoline (B1195905) ring is a primary site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in cinnoline-4-carbonitrile can be controlled to yield either the corresponding carboxamide or carboxylic acid. thieme-connect.dethieme-connect.de Treatment with alkaline hydrogen peroxide leads to the formation of cinnoline-4-carboxamide (B6254471). thieme-connect.dethieme-connect.de In contrast, hydrolysis under acidic or more stringent alkaline conditions results in the formation of cinnoline-4-carboxylic acid. thieme-connect.dethieme-connect.de

This transformation is a fundamental process in organic chemistry, where the carbon-nitrogen triple bond of the nitrile is attacked by water. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid. chemistrysteps.com For instance, treating 3-nitrothis compound (B3058117) with concentrated sulfuric acid at 100°C yields 3-nitrocinnoline-4-carboxamide. thieme-connect.de

Table 1: Hydrolysis Reactions of this compound

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound | Alkaline hydrogen peroxide | Cinnoline-4-carboxamide | thieme-connect.dethieme-connect.de |

| This compound | Acid or alkali | Cinnoline-4-carboxylic acid | thieme-connect.dethieme-connect.de |

Reaction with Hydroxylamine (B1172632) to Form Carboxamide Oximes

This compound reacts with hydroxylamine to produce cinnoline-4-carboxamide oxime. thieme-connect.dethieme-connect.de This reaction involves the addition of hydroxylamine to the nitrile group, a common method for synthesizing amidoximes, which are valuable precursors in medicinal chemistry due to their ability to form stable complexes with metal ions and participate in various cyclization reactions. nih.gov

Functionalization of the Cinnoline Core

Beyond the nitrile group, the cinnoline ring system itself can be functionalized, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Reactions of 4-Aminocinnolines with Amines

While not a direct reaction of this compound, the resulting 4-aminocinnoline derivatives (which can be conceptually derived from the nitrile) are important for further functionalization. 4-Aminocinnolines can react with various amines. For example, 4-amino-3-cyanocinnoline can be treated with amines like n-hexylamine, cyclohexylamine, and isopropylamine (B41738) to yield the corresponding cinnoline-3-carboxamidine derivatives. researchgate.net The basicity of the amino group, stemming from the lone pair of electrons on the nitrogen atom, allows it to react with acids to form salts. libretexts.org

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the cinnoline ring provides a powerful handle for introducing further diversity through cross-coupling reactions. While direct halogenation of this compound itself is not extensively detailed, the halogenation of the parent cinnoline ring is a known process. For instance, 4-halocinnolines can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. thieme-connect.de These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of aryl, and alkynyl groups onto the cinnoline scaffold. thieme-connect.desmolecule.com The reactivity of halogens in these couplings often follows the order I > Br > Cl. thieme-connect.de

Table 2: Representative Cross-Coupling Reactions of Halocinnolines

| Cinnoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| 3-Iodocinnolin-4-ol | Styrene | Pd(PPh₃)₂Cl₂, Et₃N | 3-(E-phenylethenyl)cinnolin-4-ol | thieme-connect.de |

| 3-Bromocinnoline | Terminal acetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynylcinnoline | thieme-connect.de |

Introduction of Various Substituents (e.g., Alkyl, Aryl, Heteroaryl)

The introduction of alkyl, aryl, and heteroaryl substituents onto the cinnoline core can be achieved through several synthetic strategies. One common method involves the Widman-Stoermer reaction, which utilizes the diazotization of ortho-vinylanilines to produce cinnolines with substituents at the 4-position. scribd.com However, this method has limitations regarding the required substituents on the starting material. scribd.com

A more contemporary and versatile approach is the use of transition-metal-catalyzed C-H functionalization. researchgate.netthieme-connect.comthieme-connect.com This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pre-formed cinnoline ring system. For example, Rh(III)-catalyzed C-H functionalization and annulation reactions have been developed to synthesize complex, polycyclic cinnoline derivatives. thieme-connect.comthieme-connect.com These modern methods offer high efficiency and functional group tolerance, enabling the synthesis of a diverse library of substituted cinnolines. researchgate.netthieme-connect.com

Computational and Theoretical Investigations of Cinnoline 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation for the molecular system, providing detailed information about energy levels, electron distribution, and molecular orbitals.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ijastems.org It is often used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For cinnoline (B1195905) derivatives, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for predicting structural parameters. ijastems.orgresearchgate.net

While specific DFT-calculated bond lengths and angles for cinnoline-4-carbonitrile are not detailed in the available literature, studies on closely related 4-substituted cinnolines show that the geometry is generally planar, a feature necessary for electron delocalization. ajchem-a.com The substitution at the C4 position influences the electronic distribution and geometry of the entire ring system. For instance, in a study of various 4-substituted cinnolines, the N=N bond length was consistently calculated to be around 1.26 Å. ajchem-a.com

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Cinnolines (Note: Data for this compound is not available; this table shows data for related compounds to provide context.)

| Parameter | Cinnoline-4-carboxylic acid (Å) ijastems.org | 4-Nitro-cinnoline (Å) ajchem-a.com | 4-Chloro-cinnoline (Å) ajchem-a.com |

| N1=N2 | 1.403 | 1.262 | 1.264 |

| C3-C4 | 1.442 | - | - |

| C4-C10 | 1.428 | - | - |

This table is for illustrative purposes and highlights the type of data obtained from DFT studies. The values are from studies on related, but different, molecules.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyper-conjugative interactions, and the transfer of electron density from filled (donor) to empty (acceptor) orbitals within a molecule. uni-muenchen.de These interactions stabilize the molecule, and their energy can be quantified using second-order perturbation theory. uni-muenchen.de A higher stabilization energy (E(2)) value indicates a more intense interaction between the electron donor and acceptor orbitals. researchgate.net

For cinnoline derivatives, NBO analysis reveals significant delocalization of electron density from the lone pair orbitals of the nitrogen atoms and the π-orbitals of the aromatic rings to the antibonding orbitals. ijastems.orgresearchgate.net In the case of this compound, the electron-withdrawing nature of the nitrile group is expected to create strong interactions. Specifically, delocalization from the π orbitals of the cinnoline ring to the π* orbitals of the C≡N group would be a key stabilizing feature. The analysis for the related cinnoline-4-carboxylic acid shows strong intramolecular hyper-conjugative interactions, which are responsible for its stability. ijastems.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer. ijastems.org A small energy gap suggests that the molecule is more reactive and that charge transfer can occur easily, which is often associated with enhanced nonlinear optical properties. ijastems.orgajchem-a.com

Table 2: Representative Frontier Orbital Energies for Substituted Cinnolines (eV) (Note: Data for this compound is not available; this table shows data for related compounds to provide context.)

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

| Cinnoline-4-carboxylic acid researchgate.net | -6.84 | -2.63 | 4.21 |

| 4-Nitro-cinnoline ajchem-a.com | - | - | 9.90 |

| Cinnoline ajchem-a.com | - | - | 10.35 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. ijastems.org The MEP surface displays the electrostatic potential, where different colors represent varying charge distributions. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor) and are targets for nucleophilic attack. ijastems.org

For cinnoline derivatives, MEP maps generally show the most negative potential located around the nitrogen atoms due to their high electronegativity and lone pairs of electrons. ijastems.orgresearchgate.net In this compound, the nitrogen atom of the nitrile group would also be an electron-rich site. The hydrogen atoms of the benzene (B151609) ring typically exhibit positive potential. These maps are crucial for understanding how the molecule might interact with other molecules and biological receptors. ijastems.org

HOMO-LUMO Energy Analysis for Electron Transfer Characteristics

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications and optical computing. ijastems.orgajchem-a.com Computational chemistry plays a key role in the design of new NLO materials by predicting their properties. nih.gov Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com Molecules with large hyperpolarizability values, significant charge transfer, and small HOMO-LUMO gaps are considered good candidates for NLO applications. nih.gov

Theoretical studies on 4-substituted cinnolines have shown that electron-withdrawing groups can enhance the NLO response. ajchem-a.com For example, 4-nitro-cinnoline was identified as a promising NLO material. ajchem-a.com Given that the carbonitrile group is also strongly electron-withdrawing, it is predicted that this compound would exhibit significant NLO properties. Calculations for cinnoline-4-carboxylic acid have shown a high hyperpolarizability value, attributed to the charge transfer within the molecule. ijastems.orgresearchgate.net

Table 3: Representative Predicted NLO Properties for Substituted Cinnolines (Note: Data for this compound is not available; this table shows data for related compounds to provide context. Hyperpolarizability is often compared to that of urea.)

| Compound | Dipole Moment (μ) [Debye] | Hyperpolarizability (β) [10-30 esu] |

| Cinnoline-4-carboxylic acid researchgate.net | 3.52 | 1.83 |

| 4-Nitro-cinnoline (gas phase) ajchem-a.com | 4.02 | 0.68 |

| Urea (gas phase) ajchem-a.com | 3.89 | 0.34 |

Computational Methods for Predicting Substituent Effects

The electronic properties and reactivity of the this compound core can be significantly modulated by the introduction of various substituents. Computational chemistry offers powerful tools to predict and rationalize these substituent effects, providing valuable insights for the rational design of novel derivatives with tailored properties. Methods such as ab initio calculations, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) analysis are instrumental in this regard.

Theoretical Framework: The Hammett Equation

A foundational concept for quantifying substituent effects in aromatic systems is the Hammett equation. wikipedia.orgnih.govscispace.com This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.org The equation is given by:

log (k/k₀) = σρ

or

log (K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent. wikipedia.orgresearchgate.net

Substituent constants (σ) quantify the electronic influence of a group. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. nih.gov The reaction constant (ρ) indicates the sensitivity of a reaction to substituent effects. researchgate.net A positive ρ value signifies that the reaction is accelerated by EWGs (negative charge buildup in the transition state), while a negative ρ value indicates acceleration by EDGs (positive charge buildup). wikipedia.org Although originally empirical, these constants can be correlated with and understood through computational calculations of molecular properties. researchgate.net

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are powerful computational tools used to predict the impact of substituents on the molecular properties of cinnoline derivatives. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to provide detailed information about molecular structure and electronic distribution. researchgate.net

A study employing ab initio Hartree-Fock (HF) calculations with the 6-311G(d,p) basis set investigated the effects of various substituents at the 4-position of the cinnoline ring. researchgate.net The calculations were performed to determine properties such as the dipole moment (μ) and average polarizability (α), which are indicative of the electronic changes induced by the substituents. researchgate.net

The results from this study demonstrate a clear correlation between the nature of the substituent and the calculated molecular properties. For instance, the introduction of a hydroxyl (-OH) group, which is electron-donating, results in a significantly different dipole moment compared to the introduction of a carboxyl (-COOH) group, which is electron-withdrawing.

Below is a data table summarizing the calculated dipole moments and polarizabilities for a series of 4-substituted cinnolines in the gas phase. researchgate.net

| Substituent at C4-Position | Dipole Moment (μ) in Debye | Average Polarizability (α) in 10⁻²³ esu |

| -H (Cinnoline) | 4.88 | 13.29 |

| -OH | 2.50 | 14.85 |

| -NH₂ | 5.37 | 15.00 |

| -COOH | 3.52 | 15.27 |

| -Cl | 3.82 | 16.66 |

| -Br | 3.54 | 18.36 |

| -CN (this compound) | 1.83 | 19.35 |

| -NO₂ | 2.21 | 17.87 |

DFT calculations are also extensively used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in predicting the chemical reactivity and stability of the molecule. Substituents that decrease the HOMO-LUMO gap generally increase the reactivity of the molecule. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies, affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For cinnoline derivatives, QSAR studies have been employed to correlate physicochemical properties, which are influenced by substituents, with their observed antibacterial or anti-inflammatory activities. slideshare.netmdpi.com

The process involves calculating various molecular descriptors for a set of substituted this compound analogues. These descriptors can be electronic (e.g., Hammett constants, dipole moment, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with the measured biological activity.

For example, a QSAR model might reveal that the antibacterial activity of a series of substituted cinnoline-4-carbonitriles is positively correlated with the Hammett constant σ and negatively correlated with the logarithm of the partition coefficient (logP). This would imply that electron-withdrawing substituents enhance activity, while high lipophilicity is detrimental. Such models are invaluable for predicting the activity of yet-unsynthesized compounds and for guiding the design of more potent analogues. rsc.org

Spectroscopic and Analytical Characterization Methods for Cinnoline 4 Carbonitrile

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectra of cinnoline (B1195905) derivatives are characterized by specific absorption bands that correspond to the vibrations of their constituent bonds. rroij.comthepharmajournal.com For cinnoline structures, characteristic peaks include N-H stretching, C=N vibrations, and aromatic C-H stretching. thepharmajournal.commdpi.com

In a study of 7,8-Di-chloro-4(-2-amino-thiophene) cinnoline-3-carboxamide, a related derivative, the IR spectrum showed a peak at 3481.7 cm⁻¹ corresponding to N-H stretching and a peak at 3361.4 cm⁻¹ for asymmetric NH₂ stretching. thepharmajournal.com The nitrile group (C≡N) in cinnoline-4-carbonitrile is expected to show a characteristic sharp absorption band in the region of 2260-2220 cm⁻¹.

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3482 | thepharmajournal.com |

| Asymmetric NH₂ Stretch | ~3361 | thepharmajournal.com |

| C≡N Stretch | 2260-2220 | General Range |

| C=N Vibration | ~1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. rroij.comthepharmajournal.comrsc.org

¹H NMR: The ¹H NMR spectrum of the parent cinnoline shows signals for its six protons in the aromatic region. thieme-connect.de For substituted cinnoline derivatives, the chemical shifts and coupling patterns of the aromatic protons provide crucial information about the substitution pattern on the benzene (B151609) ring. For instance, in 7,8-Di-chloro-4(-2-amino-thiophene) cinnoline-3-carboxamide, the cinnoline protons appear as a doublet between δ 7.9 – 8.1 ppm. thepharmajournal.com

¹³C NMR: The ¹³C NMR spectrum of cinnoline displays eight distinct signals for its eight carbon atoms. thieme-connect.de In substituted derivatives, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. For example, detailed NMR spectroscopic investigations of cinnolin-4-ol have been conducted using ¹H, ¹³C, and ¹⁵N techniques to study its tautomeric forms. researchgate.net

| Nucleus | Compound | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | 7,8-Di-chloro-4(-2-amino-thiophene) cinnoline-3-carboxamide | 7.9 – 8.1 (d, 2H, cinnoline protons) | thepharmajournal.com |

| ¹³C | Cinnoline (in CDCl₃) | 146.1, 124.6, 132.1, 131.7, 128.1, 129.8, 150.5, 137.4 | thieme-connect.de |

Mass Spectrometry (MS) (e.g., Negative Ion Electrospray Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron impact (EI) mass spectra of the parent cinnoline show the molecular ion (M⁺) at m/z = 130 as the base peak, which then fragments by losing nitrogen and then acetylene. thieme-connect.de

Negative Ion Electrospray Mass Spectrometry (ESI-MS) has proven particularly useful for the analysis of functionalized cinnolines. ljmu.ac.uknih.gov In a study of 3-amino-5,7,8-trichloro-6-hydroxythis compound, negative ion ESI-MS revealed the formation of an anion radical at 287 Da. ljmu.ac.uk The fragmentation of substituted cinnolines in negative ion mode has been investigated using Collision-Induced Dissociation (CID) mass spectra, where the loss of nitrogen is a common feature. ljmu.ac.uk ESI-MS in negative ionization mode was also applied to characterize 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound. rsc.org

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) analysis provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths and angles. While the crystal structure of the parent cinnoline has not been reported, the structures of several derivatives have been determined. thieme-connect.de For example, the crystal structure of 4-methylcinnoline (B75869) has been analyzed. thieme-connect.de

XRD has been used to confirm the formation of cinnoline derivatives in various synthetic approaches. rsc.orgnih.govrsc.org For instance, the crystal structure of an isosteric analogue of the antibacterial agent cinoxacin, a 4-imino-1,4-dihydrocinnoline-3-carboxylic acid derivative, was determined by X-ray diffraction, showing the compound exists in a dipolar form in the solid state. nih.gov Similarly, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related heterocyclic system, was confirmed by single-crystal X-ray analysis. researchgate.net

Laser Scanning Confocal Microscopy (LSCM)

Laser Scanning Confocal Microscopy (LSCM) is a high-resolution imaging technique that allows for the visualization of materials at a microscopic level. jkslms.or.krmdpi.com In the context of cinnoline chemistry, LSCM has been employed to confirm the in situ synthesis of a cinnoline derivative, 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound, within natural microcapsules. rsc.orgnih.govrsc.org This technique provided visual evidence of the formation of the fluorescent cinnoline compound inside the microreactors. rsc.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is used to identify and quantify components within a mixture.

LCMS has been utilized to verify the structural integrity of cinnoline derivatives. rsc.orgnih.govresearchgate.net For example, in the study involving the synthesis of a cinnoline derivative within microcapsules, LCMS analysis of the recovered compound confirmed that its structure was preserved during the process. rsc.orgnih.gov High-resolution LC-MS is also a valuable tool for confirming the molecular ion peaks of halogenated cinnoline derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The UV absorption spectra of cinnoline and its derivatives have been recorded in various solvents, with the parent cinnoline displaying three to six absorption maxima between 200–380 nm. thieme-connect.de

A study on a specific cinnoline derivative, 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound, dissolved in ethanol (B145695) showed two maximum absorption peaks (λmax) at 310 nm and 610 nm. rsc.orgnih.govrsc.org This indicates the potential for these compounds to have interesting optical properties.

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Cinnoline | Various | 200-380 (multiple peaks) | thieme-connect.de |

| 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrothis compound | Ethanol | 310, 610 | rsc.orgnih.gov |

Biological and Pharmacological Activities of Cinnoline 4 Carbonitrile Derivatives

Antimicrobial Activity

Cinnoline-4-carbonitrile and its derivatives have shown considerable promise as antimicrobial agents, exhibiting efficacy against a spectrum of both bacterial and fungal pathogens.

Antibacterial Activity

The antibacterial properties of this compound derivatives have been evaluated against several medically important bacterial strains, including both Gram-positive and Gram-negative bacteria.

A number of pyrazolo[4,3-c]cinnoline derivatives have been synthesized and assessed for their antibacterial efficacy. nih.govbohrium.comresearchgate.net One particular derivative, compound 4i from a synthesized series, demonstrated significant antibacterial action against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, as well as the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.netpnrjournal.com Another study highlighted that a pure cinnoline (B1195905) derivative and cinnoline-loaded LCS (Lycopodium clavatum sporopollenin) microcapsules displayed promising antibacterial activity against Pseudomonas aeruginosa and Bacillus cereus. rsc.orgresearchgate.netrsc.org The inherent antibacterial activity of the cinnoline core itself has been noted against Escherichia coli. ajrconline.org

Furthermore, the synthesis of cinnoline fused Mannich bases has yielded compounds with notable antibacterial properties. impactfactor.org Specifically, certain derivatives with bulky hydrophobic substitutions, such as diphenyl and dicyclohexane groups, exhibited higher activity against S. aureus and E. coli when compared to the standard antibiotic streptomycin. impactfactor.org Substituted cinnoline sulphonamide derivatives, particularly those with halogen substitutions, have also been reported to possess potent antibacterial activity against P. aeruginosa, E. coli, B. subtilis, and S. aureus. nih.gov Similarly, new cinnoline derivatives obtained through reductive cyclization of hydrazones have shown good to moderate activity against E. coli, S. aureus, and B. subtilis. ijper.orgresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Bacterial Strain | Derivative Type | Observation | References |

|---|---|---|---|

| Pseudomonas aeruginosa | Pyrazolo[4,3-c]cinnoline derivative (4i) | Significant antibacterial property | nih.govresearchgate.netpnrjournal.com |

| Pseudomonas aeruginosa | Pure cinnoline derivative | Promising antibacterial activity | rsc.orgresearchgate.netrsc.org |

| Bacillus cereus | Pure cinnoline derivative | Promising antibacterial activity | researchgate.netresearchgate.net |

| Escherichia coli | Pyrazolo[4,3-c]cinnoline derivative (4i) | Significant antibacterial property | nih.govresearchgate.netpnrjournal.com |

| Escherichia coli | Cinnoline fused Mannich bases | Higher activity than streptomycin | impactfactor.org |

| Staphylococcus aureus | Pyrazolo[4,3-c]cinnoline derivative (4i) | Significant antibacterial property | nih.govresearchgate.netpnrjournal.com |

| Staphylococcus aureus | Cinnoline fused Mannich bases | Higher activity than streptomycin | impactfactor.org |

Antifungal Activity

The antifungal potential of this compound derivatives has been investigated against common fungal pathogens like Candida albicans and Aspergillus fumigatus.

Substituted cinnoline sulphonamide derivatives have demonstrated activity against C. albicans and A. niger. nih.gov Similarly, a range of cinnoline-3-carboxamide derivatives substituted with various heterocyclic rings have been evaluated for their antifungal effects. mdpi.com In these studies, the most potent antifungal agents against C. albicans and A. niger were often found to be derivatives with halogen substitutions. mdpi.comrroij.comrroij.com For instance, 7-chloro substituted cinnoline thiophene (B33073) and 6-chloro substituted cinnoline furan (B31954) derivatives were particularly effective. mdpi.com

Additionally, newly synthesized cinnoline derivatives have shown moderate to good antifungal activity against C. albicans. researchgate.net Pyrazolo-cinnoline derivatives have also been reported to exhibit good anti-fungal activity against various pathogenic fungi. medwinpublishers.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Fungal Strain | Derivative Type | Observation | References |

|---|---|---|---|

| Candida albicans | Substituted cinnoline sulphonamides | Active against C. albicans | nih.gov |

| Candida albicans | Cinnoline-3-carboxamide derivatives | Potent antifungal agents | mdpi.com |

| Candida albicans | Newly synthesized cinnoline derivatives | Moderate to good activity | researchgate.netmedwinpublishers.com |

| Aspergillus fumigatus | Not explicitly detailed in the provided search results. | - | |

| Aspergillus niger | Substituted cinnoline sulphonamides | Active against A. niger | nih.govrroij.comrroij.com |

| Aspergillus niger | Cinnoline-3-carboxamide derivatives | Potent antifungal agents | mdpi.comrroij.comrroij.com |

Anticancer and Antiproliferative Activity

This compound derivatives have garnered significant attention for their potent anticancer and antiproliferative effects, which are mediated through various molecular mechanisms, including kinase inhibition, induction of apoptosis, and cell cycle modulation. researchgate.netresearchgate.net

PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers. researchgate.netresearchgate.net Cinnoline derivatives have been identified as potent inhibitors of PI3K. researchgate.netnih.govlookchem.com

A series of cinnoline derivatives were developed and evaluated as PI3K inhibitors, with many compounds demonstrating nanomolar inhibitory activities against PI3Ks. researchgate.netnih.gov One notable compound exhibited micromolar inhibitory potency against three human tumor cell lines. researchgate.net The inhibitory activity of these compounds on the PI3K/Akt pathway is characterized by a decrease in the phosphorylation levels of key downstream targets. researchgate.net Specifically, certain tetrahydrothis compound derivatives have been shown to effectively inhibit the PI3K/Akt pathway. researchgate.net Another study on quinoline-based molecules, which share structural similarities with cinnolines, also highlighted the development of PI3K/mTOR dual inhibitors. nih.gov

Table 3: PI3K Inhibitory Activity of Selected Cinnoline Derivatives

| Derivative Type | Activity | Mechanism | References |

|---|---|---|---|

| Cinnoline derivatives | Nanomolar inhibitory activity against PI3Ks | Inhibition of the PI3K/Akt pathway by reducing phosphorylation | researchgate.netnih.gov |

| Tetrahydrothis compound derivatives | Potent anticancer agents | Targeting the PI3K pathway | researchgate.net |

Induction of Apoptosis

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. researchgate.netresearchgate.net This process involves a cascade of molecular events, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

One study demonstrated that a specific cinnoline derivative, designated as 4b, induced apoptosis in leukemia and melanoma cell lines. researchgate.net This was evidenced by a significant increase in the percentage of annexin (B1180172) V-FITC positive apoptotic cells, indicating the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.net The same compound also influenced the expression of key apoptosis-regulating proteins, leading to a lower expression of the anti-apoptotic protein Bcl-2 and higher expression levels of the pro-apoptotic proteins Bax and p53. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. nih.govresearchgate.netgoogle.com

Furthermore, the release of cytochrome c from the mitochondria into the cytosol is a pivotal step in the intrinsic apoptotic pathway. nih.gov The aforementioned cinnoline derivative 4b was shown to increase the expression of cytochrome c, suggesting the activation of this pathway. researchgate.net The subsequent activation of executioner caspases, such as caspase-3 and caspase-9, which are responsible for the cleavage of cellular substrates and the morphological changes of apoptosis, was also observed. researchgate.netnih.gov Some cinnoline derivatives have been shown to induce pre-G1 apoptosis, which is indicative of apoptotic DNA fragmentation. researchgate.net

Table 4: Apoptosis Induction by this compound Derivatives

| Apoptotic Marker | Observation | Derivative Example | References |

|---|---|---|---|

| pre-G1 apoptosis | Influenced cell cycle distribution causing pre-G1 apoptosis. | Cinnoline derivative 4b | researchgate.net |

| Annexin V-FITC | Significant increase in annexin V-FITC positive apoptotic cells. | Cinnoline derivative 4b | researchgate.netnih.gov |

| Bcl-2 | Lower expression of anti-apoptotic Bcl-2 protein. | Cinnoline derivative 4b | researchgate.netnih.govresearchgate.netgoogle.comnih.gov |

| Bax | Higher expression of pro-apoptotic Bax protein. | Cinnoline derivative 4b | researchgate.netnih.gov |

| p53 | Higher expression of pro-apoptotic p53 protein. | Cinnoline derivative 4b | researchgate.net |

| Cytochrome c | Higher expression of cytochrome c. | Cinnoline derivative 4b | researchgate.netnih.gov |

| Caspases | Activation of caspase-3 and caspase-9. | Cinnoline derivative 4b | researchgate.netnih.gov |

Cell Cycle Modulation

In addition to inducing apoptosis, this compound derivatives can also exert their antiproliferative effects by modulating the cell cycle, leading to arrest at specific phases and preventing cancer cells from dividing.

The previously mentioned cinnoline derivative 4b was found to influence cell cycle distribution, causing cell growth arrest at the G2/M phase. researchgate.net This arrest prevents the cell from entering mitosis, ultimately leading to a halt in proliferation. The induction of G2/M cell cycle arrest is a common mechanism for many anticancer agents. dntb.gov.ua Studies on other heterocyclic compounds have also shown that they can induce G2/M arrest, often in conjunction with the induction of apoptosis. unipa.it

Table 5: Cell Cycle Modulation by this compound Derivatives

| Cell Cycle Phase | Observation | Derivative Example | References |

|---|---|---|---|

| G2/M arrest | Influenced cell cycle distribution causing cell growth arrest at the G2/M phase. | Cinnoline derivative 4b | researchgate.netdntb.gov.uaunipa.it |

Broad-Spectrum Antitumor Efficacy against various Cell Lines

This compound derivatives have emerged as a promising class of compounds in oncology research, with several studies demonstrating their potential as anticancer agents. ijbpas.com These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. researchgate.netrsc.org

One study screened a series of newly synthesized, densely functionalized cinnolines for their anticancer properties. researchgate.net Among the tested compounds, a specific derivative, identified as cinnoline 4b , demonstrated the most potent broad-spectrum antitumor activity across the majority of tested cancer cell lines. researchgate.net It was particularly effective against leukemia (RPMI-8226) and melanoma (LOX IMVI) cell lines, with IC50 values of 17.12 ± 1.31 μg/mL and 12.32 ± 0.75 μg/mL, respectively. researchgate.net Further investigation into its mechanism revealed that cinnoline 4b induced apoptosis by increasing the expression of pro-apoptotic proteins like Bax, p53, and cytochrome c, while decreasing the levels of the anti-apoptotic Bcl-2 protein. researchgate.net The compound also caused cell cycle arrest at the G2/M phase. researchgate.net

In another line of research, a series of cinnoline derivatives were evaluated for their ability to inhibit PI3K enzymes, a key pathway in cancer cell proliferation and survival. rsc.org Several of these compounds showed strong inhibitory activity in the nanomolar range. rsc.org Notably, compound 134q displayed significant antiproliferative activity against U87MG (glioblastoma), HeLa (cervical cancer), and HL60 (promyelocytic leukemia) cells, with IC50 values of 0.264, 2.04, and 1.14 μM, respectively. rsc.org

Additionally, the synthesis of 3-amino-5,7,8-trichloro-6-hydroxythis compound has been reported as a relay material for potential therapeutic prototypes. ljmu.ac.uk The development of novel anticancer agents is driven by the need to overcome chemoresistance, and cinnoline derivatives are being actively explored for this purpose. ijbpas.com

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | Activity Type | Measurement | Result | Citation |

|---|---|---|---|---|---|

| Cinnoline 4b | Leukemia (RPMI-8226) | Cytotoxicity | IC50 | 17.12 ± 1.31 µg/mL | researchgate.net |

| Cinnoline 4b | Melanoma (LOX IMVI) | Cytotoxicity | IC50 | 12.32 ± 0.75 µg/mL | researchgate.net |

| Compound 134q | Glioblastoma (U87MG) | Antiproliferative | IC50 | 0.264 µM | rsc.org |

| Compound 134q | Cervical Cancer (HeLa) | Antiproliferative | IC50 | 2.04 µM | rsc.org |

| Compound 134q | Leukemia (HL60) | Antiproliferative | IC50 | 1.14 µM | rsc.org |

Anti-inflammatory Activity

Derivatives of the cinnoline nucleus are recognized for their anti-inflammatory properties. ijper.orgresearchgate.net Studies have synthesized and evaluated various series of cinnoline compounds, often fused with other heterocyclic rings like pyrazole (B372694) or imidazole (B134444), to assess their potential in treating inflammation. pnrjournal.comrroij.combohrium.com

A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema method. bohrium.com Two compounds, 4d and 4l , showed promising anti-inflammatory effects with reduced ulcerogenic potential compared to the standard drug naproxen. bohrium.com Docking studies suggested these compounds bind effectively to the COX-2 enzyme. bohrium.com Another compound from this series, 4b , was identified as a potential dual anti-inflammatory-antibacterial agent. bohrium.com

In other research, cinnoline derivatives incorporating a pyrazoline moiety were evaluated. pnrjournal.com Compounds 5a and 5d from this series exhibited good anti-inflammatory activity, with inhibition percentages of 58.50% and 55.22%, respectively. pnrjournal.com Generally, compounds containing the cinnoline-pyrazoline combination were more effective at reducing inflammation than those without the pyrazoline ring. pnrjournal.com

The synthesis of cinnoline derivatives condensed with thiophene has also been explored. thepharmajournal.com Halogen-substituted compounds in this series, particularly chloro-substituted ones, demonstrated potent anti-inflammatory activity. thepharmajournal.com Similarly, substituted cinnoline imidazole derivatives have been developed, with halogen-substituted compounds again showing significant anti-inflammatory and antimicrobial effects. rroij.com The anti-inflammatory potential of cinnoline derivatives makes them candidates for the development of new therapeutic agents for inflammatory conditions. smolecule.comnih.gov

Antimalarial Activity

The cinnoline ring system has been investigated as a surrogate for the quinoline (B57606) ring found in established antimalarial drugs like chloroquine. ljmu.ac.uk The goal of this research is to identify new chemotypes that can evade the growing issue of drug resistance in malaria treatment. ljmu.ac.uk

A key example is the one-pot synthesis of 3-amino-5,7,8-trichloro-6-hydroxythis compound . ljmu.ac.uk This densely functionalized cinnoline was specifically prepared to serve as a relay material for developing antimalarial prototypes. ljmu.ac.uk The structural similarity of the cinnoline heterocycle to the quinoline system suggests it could interact with similar biological targets in the malaria parasite, such as heme. ljmu.ac.uk The broader class of cinnoline derivatives has been noted for its potential antimalarial properties among other pharmacological activities. smolecule.compnrjournal.comresearchgate.netresearchgate.net Further investigations are underway to explore simpler halo-cinnolines related to chloroquine. ljmu.ac.uk

Anthelmintic Activity

Cinnoline derivatives have demonstrated potential as anthelmintic agents, which are crucial for treating helminthiasis (worm infections) in both humans and animals. pnrjournal.com Resistance to existing anthelmintic drugs necessitates the search for new chemical scaffolds. pnrjournal.com

Research into substituted cinnoline derivatives rich in imidazole has yielded promising results. pnrjournal.com When tested for their ability to paralyze and kill earthworms, four of the synthesized cinnoline imidazole compounds showed strong anthelmintic action compared to the standard drug mebendazole. pnrjournal.com

In a separate study, novel substituted cinnoline benzimidazoles were synthesized and evaluated for their potential as anthelmintic therapeutic agents. researchgate.net The entire series of synthesized compounds exhibited moderate to good anthelmintic activity. researchgate.netresearchgate.net Other studies have also reported the synthesis of cinnoline derivatives, such as those combined with thiophene or furan moieties, which were screened for anthelmintic among other biological activities. thepharmajournal.comiosrjournals.org These findings underscore the potential of the cinnoline scaffold in developing new treatments for parasitic worm infections. rroij.com

Central Nervous System (CNS) Activity (e.g., neuroprotective, neurotransmitter modulation, sedative, anticonvulsant, antidepressant, antianxiety)

Cinnoline derivatives have been found to exhibit a range of activities within the central nervous system. thepharmajournal.comiosrjournals.org Pharmacological testing has revealed significant CNS effects for certain amides derived from 6,7,8-substituted 4-amino-3-cinnolinecarboxylic acids . nih.gov These tests pointed towards potential anticonvulsant properties. nih.gov

The structural relationship of some cinnoline derivatives to known CNS-active compounds has prompted their investigation for various neuropharmacological effects. researchgate.net Research has explored these compounds for sedative, anticonvulsant, antidepressant, and antianxiety activities. nih.gov For instance, some studies on linalool, a natural compound, have shown that its anxiolytic and anticonvulsant effects are related to the GABAergic system, while its antidepressant effects appear linked to serotonergic receptors, highlighting pathways that could potentially be modulated by synthetic compounds like cinnoline derivatives. nih.govnih.gov The broad potential of cinnolines to act on the CNS makes them an area of continued interest in the search for new neurological and psychiatric therapies. rroij.com

Other Pharmacological Effects

Antihypertensive and Antithrombotic Activities

The cinnoline scaffold and its derivatives have been associated with several other important biological activities, including effects on the cardiovascular system. ijbpas.com Specifically, cinnoline compounds have been reported to possess both antihypertensive and antithrombotic properties. pnrjournal.comrroij.comthepharmajournal.comiosrjournals.org This suggests their potential utility in managing conditions such as high blood pressure and preventing blood clots. The broad bioactivity of the cinnoline nucleus continues to make it an attractive starting point for the development of new therapeutic agents targeting a variety of diseases. researchgate.net

Antisecretory Properties

Cinnoline derivatives have been reported to exhibit a wide array of pharmacological actions, including antisecretory activity. pnrjournal.comresearchgate.netresearchgate.netthepharmajournal.comrroij.comresearchgate.netresearchgate.net This suggests their potential utility in conditions characterized by excessive secretion. The antisecretory effects of the broader class of pyridazinone-based molecules, to which cinnolines belong, have been noted in preclinical models. For instance, certain tricyclic pyridazinone derivatives have demonstrated the ability to reduce the acidity of gastric secretions in pylorus-ligated rats. mdpi.com Specifically, some 4-oxocinnoline-3-carboxylic acid derivatives have been investigated for their effects on pepsin secretion. researchgate.net

While the general class of cinnolines has been associated with antisecretory potential, specific and detailed research focusing exclusively on the antisecretory properties of this compound derivatives is not extensively documented in publicly available literature. The existing information often mentions this activity as part of a broader screening of pharmacological effects of a series of cinnoline compounds. pnrjournal.comresearchgate.netresearchgate.netthepharmajournal.comrroij.comresearchgate.netresearchgate.net Therefore, while the potential exists based on the activity of the parent scaffold, further targeted investigations are required to fully elucidate and quantify the antisecretory efficacy of this compound derivatives.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of cinnoline derivatives is intricately linked to their chemical structure, and modifications to the cinnoline core can lead to significant changes in their pharmacological profile. Structure-activity relationship (SAR) studies are crucial in understanding how different substituents and their positions on the cinnoline ring influence biological outcomes. researchgate.netlongdom.org

Influence of Substituents (e.g., Halogens, Hydrophobic Groups) on Potency

The introduction of various substituents onto the this compound framework has a profound impact on the potency and selectivity of these compounds across different biological targets. Halogens and hydrophobic groups are among the most studied substituents in this regard.

Halogens: The incorporation of halogen atoms, such as chlorine (Cl), fluorine (F), and bromine (Br), into the cinnoline ring system has been shown to significantly modulate biological activity. In many instances, halogen substitution leads to an enhancement of potency. For example, studies on various series of cinnoline derivatives have demonstrated that chloro-substituted compounds often exhibit potent antibacterial, anti-inflammatory, and antifungal activities. researchgate.netthepharmajournal.comrroij.com This enhancement is often attributed to the electronic and steric properties of halogens, which can influence the molecule's interaction with biological targets and its pharmacokinetic properties. For instance, the presence of fluorine or chlorine on the cinnoline nucleus has been associated with significant analgesic activity. wisdomlib.org Furthermore, the introduction of a fluoro group can enhance a compound's lipophilicity, potentially improving its ability to cross cell membranes. ontosight.ai

The position of the halogen substituent is also critical. For example, in a series of pyrazolo[4,3-c]cinnoline derivatives, the nature and position of the substituent on the benzoyl ring influenced anti-inflammatory activity. nih.gov

Hydrophobic Groups: The introduction of hydrophobic groups, such as alkyl or aryl moieties, can also significantly impact the biological activity of cinnoline derivatives. The lipophilicity of a molecule is a key determinant of its ability to traverse biological membranes and reach its target site. In some series of cinnoline derivatives, the presence of hydrophobic groups has been linked to increased anti-inflammatory activity. For instance, cinnoline derivatives bearing a pyrazoline ring with electron-donating functional groups, which can increase hydrophobicity, at the phenyl moiety exhibited the highest anti-inflammatory activity. nih.gov

The following table summarizes the influence of various substituents on the biological activities of different cinnoline derivatives, providing insights into the SAR of this compound class.

| Compound Series | Substituent | Position | Observed Influence on Biological Activity | Reference(s) |

| Cinnoline Thiophene Derivatives | Halogens (Cl, Br, F) | - | Potent antibacterial, anti-inflammatory, and anti-fungal activity. Chloro substitution showed more potent antimicrobial and anti-inflammatory activity. | researchgate.netthepharmajournal.com |